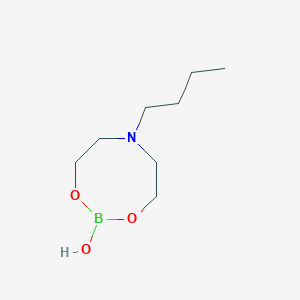
6-Butyl-1,3,6,2-dioxazaborocan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with dialkanolamines. One common method involves the use of aryl- or methylboronic acids reacting with dialkanolamines under controlled conditions. For example, the treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can yield 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-1,3,6,2-dioxazaborocan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron center or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (nBuLi), chlorodiphenylsilane, and benzaldehydes. Reaction conditions often involve low temperatures (e.g., -85°C) and the use of solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzaldehydes can yield pyridoxaboroles after hydrolysis .
Aplicaciones Científicas De Investigación
6-Butyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to form coordination bonds with nitrogen and oxygen atoms. This coordination can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxaboroles: These compounds are similar in structure and contain both pyridine and oxaborole rings.
Dioxazaborocanes: Other members of the dioxazaborocane family with different substituents on the ocane fragment.
Uniqueness
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific substituents and the resulting chemical properties. Its ability to form stable coordination bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89188-34-1 |
|---|---|
Fórmula molecular |
C8H18BNO3 |
Peso molecular |
187.05 g/mol |
Nombre IUPAC |
6-butyl-2-hydroxy-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C8H18BNO3/c1-2-3-4-10-5-7-12-9(11)13-8-6-10/h11H,2-8H2,1H3 |
Clave InChI |
WULQQGVRQABFQI-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCN(CCO1)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



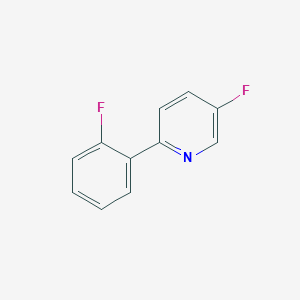
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)

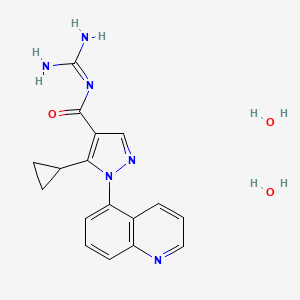
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)

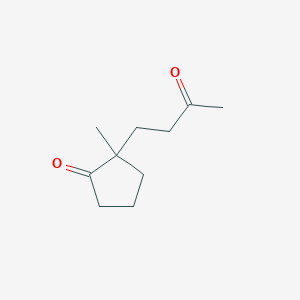
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
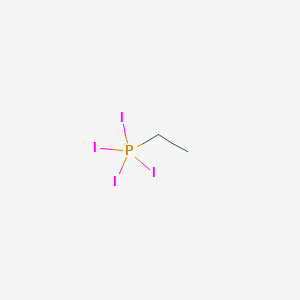
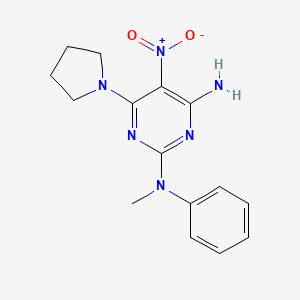
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
